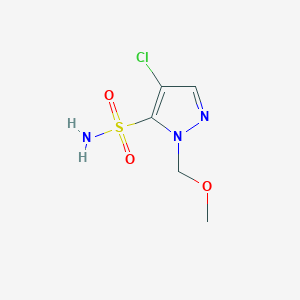

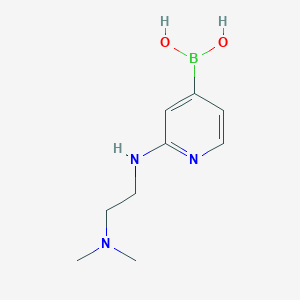

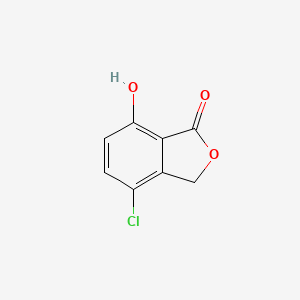

![molecular formula C13H16ClNO4S B1472964 1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858242-17-7](/img/structure/B1472964.png)

1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Descripción general

Descripción

“1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16ClNO4S . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” would include these elements, along with a sulfonyl group attached to a chlorobenzyl group, and a carboxylic acid group.Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Aplicaciones Científicas De Investigación

Anticancer Potential 1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid and its derivatives have been explored for their anticancer properties. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated as anticancer agents shows significant potential. Compounds synthesized demonstrated low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference drug. This highlights the compound's promising role in cancer treatment, suggesting further in vivo studies are warranted to ascertain their therapeutic usefulness (Rehman et al., 2018).

Inhibition of Tumor Necrosis Factor-α and Matrix Metalloproteinase Derivatives of 1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid have been synthesized to act as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), showing selectivity towards TACE over MMPs. This selective inhibition suggests a potential therapeutic application in controlling inflammatory processes and cancer metastasis (Venkatesan et al., 2004).

Antibacterial Applications Synthesis and reactions of certain derivatives have indicated potential antibacterial properties. For example, compounds synthesized from 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives showing promising results as antibacterial agents. These findings could contribute to the development of new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern (Miyamoto et al., 1987).

Catalytic Applications The compound's derivatives have also been utilized in catalysis, such as in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, highlighting its utility as a novel nanomagnetic reusable catalyst. This application showcases the versatility of 1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid derivatives in facilitating chemical reactions, potentially lowering the environmental impact of chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).

Electrolytic Coloring in Anodized Aluminum The addition of piperidine-4-carboxylic acid, among other heterocyclic organic compounds, has been investigated for its influence on the throwing power and stability of Tin(II) solutions during electrolytic coloring of anodized aluminum. This application suggests potential industrial use in materials science, particularly in surface finishing technologies (Moshohoritou et al., 1994).

Direcciones Futuras

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

Propiedades

IUPAC Name |

1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-12-3-1-2-10(8-12)9-20(18,19)15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXNGGMCLWBEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

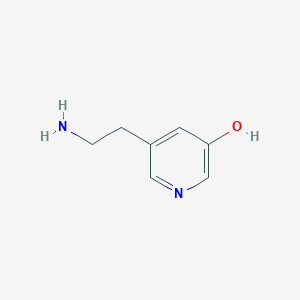

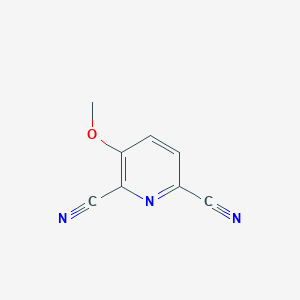

![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)

![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)